3-Dodecene

Descripción general

Descripción

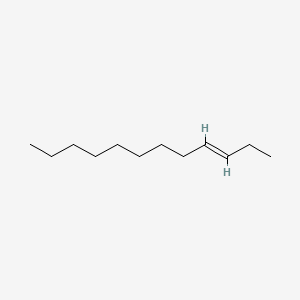

3-Dodecene is a chemical compound with the molecular formula C12H24 . It has an average mass of 168.319 Da and a mono-isotopic mass of 168.187805 Da . It is also known by other names such as (3E)-3-Dodecene, trans-3-Dodecene, and (E)-3-Dodecene .

Synthesis Analysis

3-Dodecene can be synthesized via alkylation and ethylene oxide addition reactions . In one study, a series of branched dodecyl phenol polyoxyethylene ethers were successfully synthesized using a branched internal olefin as the raw material . The conversion rate of the branched dodecene was measured to be 98.1% and the selectivity towards branched dodecyl phenol was 95.9% .Molecular Structure Analysis

The molecular structure of 3-Dodecene consists of 12 Carbon atoms and 24 Hydrogen atoms . The double bond in 3-Dodecene adopts a trans-configuration .Physical And Chemical Properties Analysis

3-Dodecene has a molecular weight of 168.3190 . It is a combustible liquid and may be harmful if swallowed .Aplicaciones Científicas De Investigación

Hydroformylation Processes

The hydroformylation of 1-dodecene, using a rhodium-biphephos catalyst in a thermomorphic solvent system, demonstrates significant potential in chemical engineering. This process involves the addition of a formyl group (CHO) to 1-dodecene, resulting in the formation of aldehydes. The kinetics of this reaction, including the influence of temperature, pressure, and gas compositions, have been extensively studied, revealing insights into the mechanism and efficiency of the hydroformylation process (Kiedorf et al., 2014).

Alkylation Reactions

The alkylation of diphenyl oxide with α-dodecene, catalyzed by ionic liquids, is another significant application. This process synthesizes monododecyl diphenyl oxides, which are important in various industrial applications. The catalytic system involving ionic liquids such as 1-butyl-3-methylimidazolium aluminium chloride ([bmim]Cl/AlCl3) has been shown to be more efficient than traditional systems, offering higher yields and environmental benefits (Piao et al., 2004).

Raman Spectroscopy and Phase Transitions

Synthesis of Germanium Nanoparticles

1-Dodecene has been used as part of the solvent system in the microwave-assisted synthesis of germanium nanoparticles, where it acts as a binding ligand. The concentration of 1-dodecene in the solvent mixture significantly influences the size and crystallinity of the nanoparticles, demonstrating its role in nanotechnology applications (Bernard et al., 2018).

Quality Monitoring in Food Products

In the food industry, 3-Dodecene has been identified as a volatile quality marker in ready-to-use vegetables such as lettuce and cabbage. Its presence in the headspace volatile compounds correlates with the sensory changes in these products, indicating its potential use in quality monitoring and freshness assessment (Lonchamp et al., 2009).

Safety and Hazards

3-Dodecene may be fatal if swallowed and enters airways . It is advised to keep away from flames and hot surfaces, and not to smoke when handling this chemical . Protective gloves, clothing, eye protection, and face protection should be worn when handling 3-Dodecene . If swallowed, it is advised to immediately call a poison center or doctor and not to induce vomiting .

Propiedades

IUPAC Name |

(E)-dodec-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h5,7H,3-4,6,8-12H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTSXAIICPDFKI-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015936 | |

| Record name | (E)-3-dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Dodecene | |

CAS RN |

2030-83-3, 7239-23-8, 7206-14-6 | |

| Record name | 3-Dodecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002030833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Dodecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3-dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-dodec-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxycyclopropane-1-carboxylic acid](/img/structure/B1237856.png)

![2-[4-(3-ethoxy-4-hydroxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(3-methylphenyl)acetamide](/img/structure/B1237858.png)